N-Cyclohexyl-2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL]sulfanyl}acetamide
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Overview
Description
N-Cyclohexyl-2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL]sulfanyl}acetamide: is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a cyclohexyl group, a methoxyphenyl group, and a thienopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL]sulfanyl}acetamide typically involves multiple steps:
Formation of the Thienopyrimidine Core: The initial step involves the synthesis of the thienopyrimidine core. This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the thienopyrimidine core.
Attachment of the Cyclohexyl Group: The cyclohexyl group is attached through an amide bond formation, typically using cyclohexylamine and an appropriate acylating agent.
Formation of the Sulfanyl Acetamide Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions to achieve desired substitutions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
N-Cyclohexyl-2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL]sulfanyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and potential biological activities.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
N-Cyclohexyl-2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL]sulfanyl}acetamide: shares similarities with other thienopyrimidine derivatives, such as:
Uniqueness
- Structural Features : The presence of the methoxyphenyl group and the specific arrangement of functional groups contribute to its unique chemical and biological properties.
- Biological Activity : Its potential biological activities, such as antimicrobial and anticancer properties, distinguish it from other similar compounds.
Properties
Molecular Formula |
C21H25N3O3S2 |
---|---|
Molecular Weight |
431.6 g/mol |
IUPAC Name |
N-cyclohexyl-2-[[3-(4-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H25N3O3S2/c1-27-16-9-7-15(8-10-16)24-20(26)19-17(11-12-28-19)23-21(24)29-13-18(25)22-14-5-3-2-4-6-14/h7-10,14H,2-6,11-13H2,1H3,(H,22,25) |
InChI Key |
IZXHBUAWMPOXMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4CCCCC4 |
Origin of Product |
United States |
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